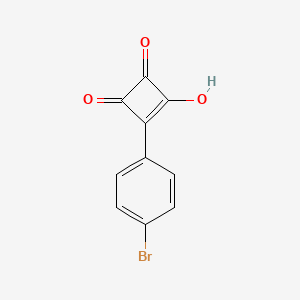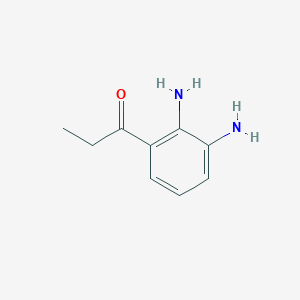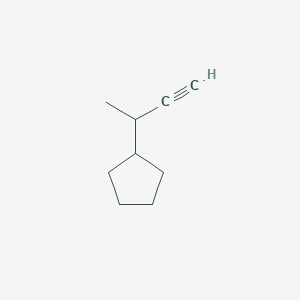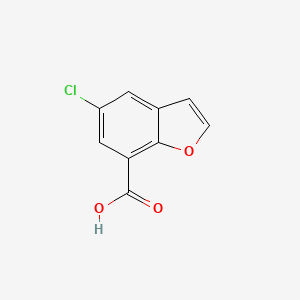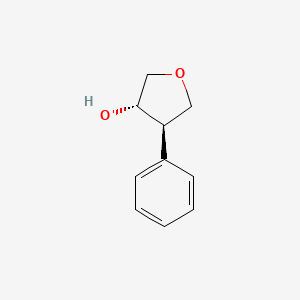
rac-(3R,4S)-4-phenyloxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(3R,4S)-4-phenyloxolan-3-ol, also known as (R,S)-4-hydroxy-3-phenyl-2-butanol, is an important compound in the field of organic chemistry. It is a chiral alcohol that is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and flavors and fragrances. This compound is also used in the study of enzyme-catalyzed reactions, as well as in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
Rac-(3R,4S)-4-phenyloxolan-3-ol is used in a variety of scientific research applications. It has been used in the study of enzyme-catalyzed reactions, as well as in the study of biochemical and physiological processes. It has also been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and flavors and fragrances. In addition, this compound has been used in the study of stereoselective reactions, as well as in the study of the effects of chiral compounds on biological systems.
Mécanisme D'action
The mechanism of action of rac-(3R,4S)-4-phenyloxolan-3-ol is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. In addition, it is believed that this compound may also act as an antioxidant, as well as an anti-inflammatory agent.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound has antioxidant and anti-inflammatory properties. It has also been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. In addition, this compound has been shown to have anticonvulsant and neuroprotective effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The use of rac-(3R,4S)-4-phenyloxolan-3-ol in laboratory experiments has a number of advantages and limitations. One advantage is that the compound is relatively easy to synthesize, and the reaction conditions are mild and relatively easy to control. In addition, the compound is relatively stable, and can be stored for extended periods of time. However, one limitation is that the compound is not very soluble in water, and therefore it may be difficult to use in aqueous solutions.
Orientations Futures
The future directions for research on rac-(3R,4S)-4-phenyloxolan-3-ol are numerous. One area of research is to further investigate the biochemical and physiological effects of the compound, and to determine if it has any potential therapeutic applications. In addition, further research is needed to better understand the mechanism of action of the compound, and to develop more efficient and cost-effective synthesis methods. Additionally, further research is needed to explore the potential applications of the compound in the synthesis of pharmaceuticals, agrochemicals, and flavors and fragrances. Finally, further research is needed to explore the potential for using the compound as an inhibitor of certain enzymes, such as cytochrome P450 enzymes.
Méthodes De Synthèse
Rac-(3R,4S)-4-phenyloxolan-3-ol is synthesized through the reaction of racemic 3-phenyl-2-butanol with hydrogen peroxide. This reaction is catalyzed by a titanium-based catalyst, such as titanium isopropoxide, and is carried out in an aqueous solution. The reaction proceeds in two steps: the first step involves the oxidation of the alcohol to the aldehyde, and the second step involves the reduction of the aldehyde to the alcohol. The reaction is usually carried out at room temperature, and the reaction time is typically between 1 and 4 hours.
Propriétés
IUPAC Name |
(3S,4R)-4-phenyloxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMERZAYEXRFPAW-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{11-fluoro-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}pyridine](/img/structure/B6603685.png)
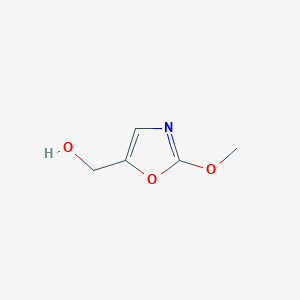
![(3R,6R)-4-[(tert-butoxy)carbonyl]-6-methylmorpholine-3-carboxylic acid](/img/structure/B6603697.png)

![benzyl N-[2-(methoxymethoxy)ethyl]carbamate](/img/structure/B6603711.png)

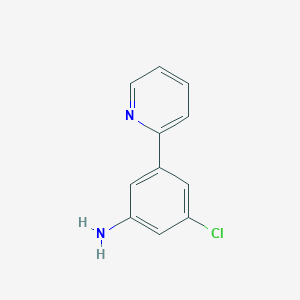
![(1S)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B6603747.png)
![[(1,3-benzothiazol-2-yl)amino]thiourea](/img/structure/B6603748.png)
![(2S)-N1-phenyl-N2-[2-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B6603754.png)
